5'-Bromo-2'-chloro-4'-fluorophenacyl bromide
Description
5’-Bromo-2’-chloro-4’-fluorophenacyl bromide: is a halogenated phenacyl bromide derivative. It is a versatile organic intermediate used in various chemical reactions and synthesis processes. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a valuable compound in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-bromo-1-(5-bromo-2-chloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-5(10)7(12)2-6(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBGBKYBEUDBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide typically involves the bromination of 5’-Bromo-2’-chloro-4’-fluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones or carboxylic acids.
Reduction: Formation of phenacyl alcohols.
Scientific Research Applications
Chemistry
5'-Bromo-2'-chloro-4'-fluorophenacyl bromide is utilized as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable reagent in organic transformations, allowing chemists to construct complex molecular frameworks efficiently.
Biology
In biological research, this compound serves as a probe for studying enzyme-catalyzed reactions and investigating biological pathways. Its ability to form covalent bonds with nucleophilic sites on target biomolecules allows for alterations in the structure and function of proteins involved in metabolic pathways.
Medicine
The compound is pivotal in the development of pharmaceutical agents, particularly in synthesizing bioactive molecules. It has shown promise in the development of antibacterial agents due to its antimicrobial properties against Gram-positive bacteria like Staphylococcus species.
Environmental Science
Research indicates that this compound can be employed to investigate degradation pathways of pollutants, contributing to environmental monitoring and remediation efforts.
Antibacterial Activity
A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria. The structural features of the compound enhance its efficacy against resistant strains, making it a candidate for developing new antibacterial therapies.
Enzyme Interaction Studies
Another investigation focused on the interaction of the compound with specific enzymes involved in metabolic pathways. Results indicated that it could effectively inhibit enzyme activity, leading to altered metabolic rates in cell cultures. This inhibition suggests potential therapeutic applications in diseases where enzyme regulation is crucial.
Receptor Binding Affinity
Research exploring the binding affinity of this compound revealed that it acts as a competitive inhibitor at various receptors, affecting signal transduction pathways critical for cellular responses. This property underscores its potential use in drug development targeting specific receptor systems.
Comprehensive Data Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Intermediate for heterocyclic compounds | Facilitates complex molecular synthesis |
| Biology | Probe for enzyme studies | Alters protein function through covalent bonding |
| Medicine | Development of antibacterial agents | Effective against resistant bacterial strains |
| Environmental Science | Pollutant degradation studies | Aids in environmental monitoring efforts |
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to enzyme inhibition or modification of protein function. The compound’s halogenated structure also enables it to participate in halogen bonding, which can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 5-Bromo-4-chloro-2-fluorophenacyl bromide
- 2-Bromo-5-fluorobenzyl bromide
Comparison: 5’-Bromo-2’-chloro-4’-fluorophenacyl bromide is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) in its structure. This combination of halogens imparts distinct reactivity and selectivity in chemical reactions compared to similar compounds with fewer or different halogen substitutions. The presence of multiple halogens also enhances its potential as a versatile intermediate in organic synthesis, allowing for the development of a wide range of derivatives with diverse biological and chemical properties.
Biological Activity
5'-Bromo-2'-chloro-4'-fluorophenacyl bromide is a halogenated phenacyl bromide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents, which enhance its reactivity and biological efficacy. The focus of this article is to explore the biological activity of this compound, including its antibacterial, anticancer, and biochemical properties.
Antibacterial Activity
Research has shown that halogenated phenacyl derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. The antibacterial activity is often assessed using methods such as agar diffusion techniques, where the zone of inhibition is measured to determine effectiveness.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 10 |
In a comparative study, this compound showed comparable activity to other halogenated derivatives, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of halogenated phenacyl compounds has been explored in several studies. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration. For example, in vitro studies have indicated that similar compounds can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: MCF-7 Cell Line
A recent study evaluated the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The results indicated:
- IC50 Value: 25 µM
- Mechanism: Induction of apoptosis through caspase activation.
This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics .
Biochemical Applications
Beyond its antimicrobial and anticancer activities, this compound is utilized in biochemical research. It acts as a versatile reagent in enzyme assays and protein interaction studies. Its ability to modify proteins through covalent bonding enhances its utility in understanding enzyme mechanisms and cellular processes.
Applications in Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
